molecular formula C27H26Br2N8O9 B8115029 DibromoMal-PEG1 Folate

DibromoMal-PEG1 Folate

Cat. No.: B8115029
M. Wt: 766.4 g/mol
InChI Key: IIKLURQOGYROJF-INIZCTEOSA-N
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Description

DibromoMal-PEG1 Folate is a bifunctional reagent used for the conjugation of folate to other molecules, such as proteins or nanoparticles. The compound consists of a dibromo maleimide group, a short polyethylene glycol linker, and a folate group . This structure allows it to be used in targeted drug delivery systems, particularly for cells that overexpress folate receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DibromoMal-PEG1 Folate typically involves the following steps:

    Preparation of Dibromo Maleimide: This involves the bromination of maleimide using bromine in an appropriate solvent.

    Attachment of Polyethylene Glycol Linker: The dibromo maleimide is then reacted with a polyethylene glycol linker under controlled conditions to form the intermediate compound.

    Conjugation with Folate: Finally, the intermediate is conjugated with folate under specific conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination of maleimide.

    Polyethylene Glycol Linker Attachment: Industrial reactors are used to attach the polyethylene glycol linker.

    Folate Conjugation: The final conjugation step is carried out in large batches to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

DibromoMal-PEG1 Folate undergoes several types of chemical reactions:

    Substitution Reactions: The dibromo groups can be substituted with other nucleophiles.

    Conjugation Reactions: The maleimide group can react with thiol groups in proteins or other molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and neutral pH.

    Conjugation Reactions: Thiol-containing molecules are used under slightly basic conditions to facilitate the reaction.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Conjugates: When reacted with thiol-containing molecules, conjugates with proteins or nanoparticles are formed.

Scientific Research Applications

DibromoMal-PEG1 Folate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the conjugation of folate to other molecules.

    Biology: Employed in the study of folate receptor-mediated processes.

    Medicine: Utilized in targeted drug delivery systems, particularly for cancer therapy where folate receptors are overexpressed.

    Industry: Applied in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of DibromoMal-PEG1 Folate involves its ability to target cells that overexpress folate receptors. The folate group binds to the folate receptor on the cell surface, facilitating the delivery of the conjugated molecule into the cell. This targeted delivery is particularly useful in cancer therapy, where the compound can deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DibromoMal-PEG1 Folate is unique due to its bifunctional nature, allowing it to conjugate folate to other molecules effectively. Its polyethylene glycol linker enhances solubility and stability, making it a versatile reagent for targeted drug delivery systems .

Properties

IUPAC Name

(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]oxy-5-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26Br2N8O9/c28-18-19(29)24(41)37(23(18)40)8-10-45-9-7-31-17(38)6-5-16(25(42)43)46-26(44)13-1-3-14(4-2-13)32-11-15-12-33-21-20(34-15)22(39)36-27(30)35-21/h1-4,12,16,32H,5-11H2,(H,31,38)(H,42,43)(H3,30,33,35,36,39)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKLURQOGYROJF-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(CCC(=O)NCCOCCN2C(=O)C(=C(C2=O)Br)Br)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O[C@@H](CCC(=O)NCCOCCN2C(=O)C(=C(C2=O)Br)Br)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Br2N8O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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